N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide
Brand Name:
Vulcanchem
CAS No.:
663200-13-3
VCID:
VC0509129
InChI:
InChI=1S/C14H13N3O2S2/c18-21(19)12-8-4-1-5-9(12)13(17-21)16-14-15-10-6-2-3-7-11(10)20-14/h1,4-5,8H,2-3,6-7H2,(H,15,16,17)
SMILES:
C1CCC2=C(C1)N=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43
Molecular Formula:
C14H13N3O2S2
Molecular Weight:
319.4g/mol
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide
CAS No.: 663200-13-3
Main Products
VCID: VC0509129
Molecular Formula: C14H13N3O2S2
Molecular Weight: 319.4g/mol
CAS No. | 663200-13-3 |
---|---|
Product Name | N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide |
Molecular Formula | C14H13N3O2S2 |
Molecular Weight | 319.4g/mol |
IUPAC Name | 1,1-dioxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-benzothiazol-3-amine |
Standard InChI | InChI=1S/C14H13N3O2S2/c18-21(19)12-8-4-1-5-9(12)13(17-21)16-14-15-10-6-2-3-7-11(10)20-14/h1,4-5,8H,2-3,6-7H2,(H,15,16,17) |
Standard InChIKey | GCORWAMTSXQCDG-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)N=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES | C1CCC2=C(C1)N=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
PubChem Compound | 975463 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume